2-((Furan-2-ylmethyl)sulfinyl)acetic acid 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 108499-26-9
VCID: VC20739213
InChI: InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
SMILES: C1=COC(=C1)CS(=O)CC(=O)O
Molecular Formula: C7H8O4S
Molecular Weight: 188.2 g/mol

2-((Furan-2-ylmethyl)sulfinyl)acetic acid

CAS No.: 108499-26-9

Cat. No.: VC20739213

Molecular Formula: C7H8O4S

Molecular Weight: 188.2 g/mol

* For research use only. Not for human or veterinary use.

2-((Furan-2-ylmethyl)sulfinyl)acetic acid - 108499-26-9

CAS No. 108499-26-9
Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
IUPAC Name 2-(furan-2-ylmethylsulfinyl)acetic acid
Standard InChI InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
Standard InChI Key BMFMTNROJASFBW-UHFFFAOYSA-N
SMILES C1=COC(=C1)CS(=O)CC(=O)O
Canonical SMILES C1=COC(=C1)CS(=O)CC(=O)O

Chemical Structure and Properties

Molecular Structure

The molecular structure of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid features a furan ring attached to a methylene group, which is bonded to a sulfinyl moiety that connects to an acetic acid group. The furan ring provides aromatic character, while the sulfinyl group introduces a chiral center at the sulfur atom .

The International Chemical Identifier (InChI) for this compound is InChI=1/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9), which provides a standardized representation of its molecular structure .

Physical and Chemical Properties

2-((Furan-2-ylmethyl)sulfinyl)acetic acid exists as a solid at room temperature and possesses several important physical and chemical properties that influence its behavior and applications . These properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC7H8O4S
Molecular Weight188.2 g/mol
Physical StateSolid
Density (predicted)1.497±0.06 g/cm³
Boiling Point (predicted)471.2±35.0 °C
Flash Point238.8 °C
Vapor Pressure1.1E-09 mmHg at 25°C
pKa (predicted)2.85±0.10
Refractive Index1.602

The compound's carboxylic acid functional group enables it to participate in hydrogen bonding, which likely contributes to its moderate solubility in polar solvents . The sulfinyl group enhances the compound's polarity and may increase its reactivity in nucleophilic substitution reactions . Additionally, the furan ring contributes aromatic properties that can influence the molecule's stability and reactivity patterns.

CompoundCell LineIC50 (μM)Comparison to SulforaphaneSource
Sulfoxide (8a)KG-1a10.87Comparable
Sulfone (9a)KG-1a11.98Comparable
Sulfide (3a)MCF-7, SUM-159Not specifiedLower activity

These findings suggest that compounds structurally related to 2-((Furan-2-ylmethyl)sulfinyl)acetic acid may possess anti-cancer properties, particularly against leukemia stem cell-like lines.

Supplier ReferenceQuantityPrice (EUR/USD)Source
IN-DA007CNY50 mg142.00 €
IN-DA007CNY100 mg211.00 €
IN-DA007CNY250 mg227.00 €
IN-DA007CNY1 g533.00 €
10-F626398VariousPrice on inquiry
3D-FA1484975 mg346.00 €
3D-FA14849710 mg514.00 €
3D-FA14849725 mg1,075.00 €
3D-FA14849750 mg1,863.00 €
3D-FA148497100 mg3,210.00 €
HFC9430Not specified$1,433.00

For proper storage and handling, it is recommended to keep 2-((Furan-2-ylmethyl)sulfinyl)acetic acid sealed in dry conditions and stored at 4 to 8 °C . This temperature range helps maintain the compound's stability and prevent potential degradation, particularly important given the reactivity of the furan ring and sulfinyl group.

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